molecular formula C15H19ClN2O5S B2786162 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide CAS No. 874787-74-3

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide

Cat. No. B2786162
CAS RN: 874787-74-3
M. Wt: 374.84
InChI Key: VTXWKGZIJTYWBF-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been reported to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide can modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and matrix metalloproteinase-9, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which should be carefully evaluated before using it in experiments.

Future Directions

There are several future directions for research on 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Moreover, the potential toxicity of this compound should be carefully evaluated in animal models before moving forward with clinical trials. Finally, the use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy for cancer therapy.
In conclusion, 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, analgesic, and antitumor activities make it a useful tool for studying various biochemical and physiological processes in the body. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine and tetrahydrothiophene-3,3-dioxide in the presence of a coupling reagent. This method has been reported to yield the desired compound in good purity and yield.

Scientific Research Applications

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide has been studied extensively for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been shown to possess potent inhibitory effects on the growth of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5S/c1-10(2)8-17(12-5-6-24(22,23)9-12)15(19)11-3-4-13(16)14(7-11)18(20)21/h3-4,7,10,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXWKGZIJTYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzamide

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